4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide -

4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide

Catalog Number: EVT-5098151
CAS Number:
Molecular Formula: C25H24ClN3O5S
Molecular Weight: 514.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 2-[amino]-N-(3,5-dimethylphenyl)acetamide (7l)

    Compound Description: This compound belongs to a series of 2-[amino]-N-(un/substituted-phenyl)acetamides synthesized and evaluated for their antimicrobial and antifungal activities. It demonstrated good antimicrobial potential with low hemolytic activity. []

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (S)-17b

    Compound Description: (S)-17b belongs to a series of benzamide derivatives designed as potent and selective Class I histone deacetylase (HDAC) inhibitors. It exhibits significant antitumor activity in vitro and in vivo, making it a promising candidate for oral anticancer drug development. []

2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and its corresponding 1,3-oxazol-5(4H)-one

    Compound Description: These compounds belong to a series of valine-derived molecules synthesized and evaluated for antimicrobial activity and toxicity. Both compounds displayed antimicrobial activity against Gram-positive bacteria. []

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib)

    Compound Description: Imatinib is a well-established therapeutic agent used to treat leukemia, specifically targeting tyrosine kinase activity. Its crystal structure, both in salt and freebase form, has been extensively studied to understand its mechanism of action. [, , , ]

N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives

    Compound Description: This group of compounds, synthesized and characterized for their antimicrobial activity, exhibited varying degrees of effectiveness against Gram-positive bacteria, Gram-negative bacteria, and fungi. The presence of electron-donating groups on the phenyl ring generally enhanced their antimicrobial potency. []

5-chloro-2-methoxy-N-(2-(4-methoxy-3-ethylaminothiocarbonylaminosulfonylphenyl)ethyl)-benzamide sodium salt

    Compound Description: This compound is described in a patent focusing on its crystalline forms, preparation methods, and potential use in pharmaceutical compositions. []

4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol-3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (ZENECA ZD3523)

    Compound Description: This compound is a potent and orally active leukotriene receptor antagonist that has been investigated for its potential in treating asthma and other inflammatory diseases. []

N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (SCU2028)

    Compound Description: This compound, designed as a potential antifungal agent, exhibits promising in vitro and in vivo activity against Rhizoctonia solani, a major fungal pathogen in rice crops. []

(Z)-4-Chloro-N-{3-[(4-chlorophenyl)sulfonyl]-2,3-dihydrobenzo[d]thiazol-2-ylidene}benzenesulfonamide

    Compound Description: This compound contains a ditosylated 2-iminobenzothiazole core with chlorine substituents. Its crystal structure reveals weak intramolecular π-π interactions between the two phenyl rings. []

N-(2-{[(2-Hydroxy-naphtalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,5-dinitro-benzamide (6)

    Compound Description: This naphthol derivative was synthesized through a multistep process and characterized using various spectroscopic techniques. []

1-(H)-3-N-{4'-[(4'''-Chlorophenyl) (phenyl) methyl amino] phenyl}-5-aryl-pyrazolines (5a-5l) and 2-amino-6-{4'-[(4'''-chloro phenyl) (phenyl) methyl amino]phenyl}-4-aryl-4H-pyran-3-carbonitriles (6a-6l)

    Compound Description: These series of compounds, designed and synthesized as potential antimicrobial agents, exhibited moderate activity against Gram-positive and Gram-negative bacteria and fungi. []

S-2-((S)-3-(4-chlorophenyl)-N'-((4-chlorophenyl)sulfonyl)-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamido)-3-(methyl-d3)butanamide-d5 (octadeuterated JD5037)

    Compound Description: This compound is the octadeuterated analog of JD5037, a potent and selective inverse agonist of the cannabinoid receptor CB1. This deuterated form is specifically designed for use in clinical ADME studies and as a bioanalytical standard. []

N-(4-Chlorophenyl)-1-(5-{[(2-phenylethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide

    Compound Description: The crystal structure of this compound, characterized by X-ray diffraction, reveals the presence of various intermolecular interactions, including hydrogen bonding and π-π stacking, which contribute to its solid-state packing arrangement. []

4-Amino-N-(2-ethylphenyl)benzamide and 4-Amino-N-(2,6-diethylphenyl)benzamide

    Compound Description: These compounds are analogs of ameltolide (4-Amino-N-(2,6-dimethylphenyl)benzamide), a potent anticonvulsant. They demonstrated superior efficacy and protective index compared to ameltolide after oral administration. []

4-Amino-2-(p-chlorophenyl)-5-methyl-3,4-dihydro-2H-1,2,4-triazol-3-one

    Compound Description: The crystal structure of this compound reveals the formation of centrosymmetrically related N—H⋯O hydrogen-bonded dimers in its solid state. []

4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-N-[5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]benzamide (Nilotinib)

    Compound Description: Nilotinib, a potent tyrosine kinase inhibitor, is used for treating chronic myeloid leukemia. Different formulations, including amorphous nilotinib stabilized by organic acids and a nanosize weakly crystalline form, have been developed to enhance its solubility and bioavailability. [, , ]

(E)-2-{[1-(3,11-Dimethyl-4-methylene-10-oxo-1-phenyl-4,5,10,11-tetrahydro-1H-benzo[b]pyrazolo[3,4-f][1,5]diazocin-5-yl)ethylidene]amino}-N-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide

    Compound Description: The crystal structure of this compound reveals its unique conformation and the presence of C(ar)—H⋯O hydrogen bonds that contribute to its crystal packing. []

2-(N,N-Dimethyl­aminomethyl)-4-hydroxy-4-(4-chloro­phenyl)­thia­zoline

    Compound Description: This compound forms dimers in its crystal structure through O—H⋯N(thia­zole) hydrogen bonding. []

N-[4-Chloro-2-(α,α-hydroxyphenylmethyl)phenyl]benzamides (8a-i)

    Compound Description: These benzamide derivatives, synthesized from substituted N-(2-benzoyl-4-chlorophenyl)-benzamides (7a-i), were investigated for their potential as plant growth regulators. Notably, some compounds within this series showed promising plant growth-promoting activity, even surpassing the standard benzyladenine. []

2-[(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methyl]malononitrile

    Compound Description: The crystal structure of this compound provides insights into its molecular geometry and intermolecular interactions. []

N-[4-({4-[(5-Methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl} sulfamoyl) phenyl] amine (6)

    Compound Description: Identified as an impurity during the synthesis of the antibacterial drug sulfamethizole, this compound highlights a potential side reaction pathway in sulfamethizole production. []

N-(2-benzoyl-4-chlorophenyl)-benzamides (7a-i)

    Compound Description: These benzamide derivatives served as precursors for synthesizing N-[4-Chloro-2-(α,α-hydroxyphenylmethyl)phenyl]benzamides (8a-i) and were also screened for their plant growth regulatory activities. []

1-(substituted)-2-methyl-3-(4-oxo-2-phenylquinazolin-3(4H)-yl)isothioureas (QTS1 - QTS15)

    Compound Description: This series of quinazolinone analogs was synthesized and evaluated for their antimicrobial, antitubercular, and anti-HIV activities. Compound QTS14 displayed remarkable potency against various bacterial strains and Mycobacterium tuberculosis. []

4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

    Compound Description: Identified as a potential oxidative impurity of Venetoclax, a BCL-2 inhibitor, this compound forms through the oxidation of Venetoclax and can further undergo rearrangement to form Venetoclax hydroxylamine impurity. []

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

    Compound Description: Formed through a Meisenheimer rearrangement of Venetoclax N-oxide, this impurity is relevant for monitoring the quality and stability of Venetoclax drug substance and formulations. []

N-{3-[(Aryl-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamides

    Compound Description: This class of compounds, synthesized from N-(4-oxocyclohexa-2,5-diene-1-ylidene)arylsulfonamides, exhibits diverse reactivity towards hydrogen halides and thiocyanate, leading to various substituted derivatives with potential biological activities. []

4-[ [ 4-( 2-Butynyloxy ) phenyl ] sulfonyl ]-N-hydroxy-2 , 2-dimethyl-( 3 S )-thiomorpholinecarboxamide (TMI-1)

    Compound Description: TMI-1 is a potent dual inhibitor of TNF-converting enzyme (TACE) and matrix metalloproteases (MMPs). It shows promise as an orally bioavailable treatment for rheumatoid arthritis by preventing the release of soluble TNF and inhibiting MMP activity. []

N-(4-substituted amino-sulfonyl)-phenyl-ketopinamides (5a-5h)

    Compound Description: This series of compounds, synthesized from ketopinic acid chloride and various 4-aminobenzenesulfonamides, exhibited varying degrees of fungicidal and herbicidal activity. []

2-chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1-(2H)-pyrimidinyl]-4-fluoro-N-[[methyl(1-methylethyl)amino]sulfonyl]benzamide

    Compound Description: This compound exists in various hydrated and crystalline forms, which are important for its formulation and stability. [, ]

Methyl 3-aryl-3-(4-chlorophenyl)-2,2-dimethylpropanoates

    Compound Description: This class of compounds, synthesized via C–C bond formation reactions, shows potential as histone deacetylase (HDAC) inhibitors and exhibits selective antiproliferative activity against colon cancer cells. [, ]

2-Amino-3-phenyl (or Alkyl) Sulfonyl-4H-chromenes

    Compound Description: This class of compounds, synthesized through an environmentally friendly multicomponent reaction, holds medicinal significance. Their synthesis showcases a practical and sustainable approach to accessing diverse chemical libraries. []

Biheterocyclic compounds containing 1,2,4-triazol-3-one and 1,3,4-thiadiazole moieties

    Compound Description: This class of compounds, incorporating 1,2,4-triazol-3-one and 1,3,4-thiadiazole rings, displayed promising antimicrobial activity against various microorganisms, highlighting their potential for developing new antimicrobial agents. []

Properties

Product Name

4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide

IUPAC Name

4-[(4-chlorophenyl)sulfonyl-methylamino]-N-[2-(morpholine-4-carbonyl)phenyl]benzamide

Molecular Formula

C25H24ClN3O5S

Molecular Weight

514.0 g/mol

InChI

InChI=1S/C25H24ClN3O5S/c1-28(35(32,33)21-12-8-19(26)9-13-21)20-10-6-18(7-11-20)24(30)27-23-5-3-2-4-22(23)25(31)29-14-16-34-17-15-29/h2-13H,14-17H2,1H3,(H,27,30)

InChI Key

YBKKKZXYLZRBLA-UHFFFAOYSA-N

SMILES

CN(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCOCC3)S(=O)(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCOCC3)S(=O)(=O)C4=CC=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.